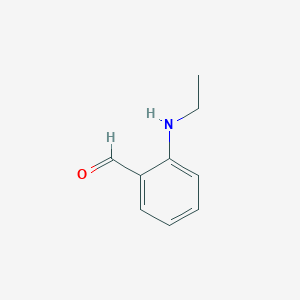

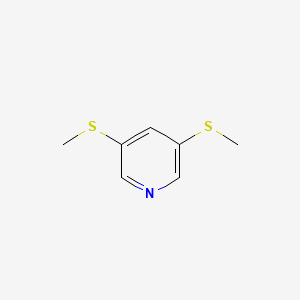

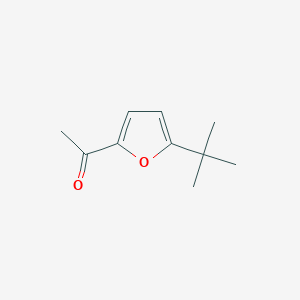

![molecular formula C7H9N3O B1338610 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 39716-50-2](/img/structure/B1338610.png)

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Descripción general

Descripción

The compound 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a versatile scaffold in medicinal chemistry, with various derivatives showing a range of biological activities. For instance, derivatives of this compound have been reported to exhibit cardiotonic properties, inhibit platelet aggregation, lower blood pressure, and possess anti-inflammatory activity . The molecular structure of these compounds is crucial for their biological activity, as small changes can significantly affect their potency and efficacy.

Synthesis Analysis

The synthesis of derivatives of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. For example, a lead-oriented scaffold with two diversity points was developed through a five-step process starting from 4-piperidone derivatives, yielding the target compounds in moderate overall yields . The key step often includes a one-pot solvent-free reaction, which is advantageous for the synthesis of such heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a dihydropyridazinone ring, which can influence the biological activity. X-ray crystallography has been used to map the three-dimensional structure of related compounds, revealing that the dihydropyridazinone ring can maintain a high degree of coplanarity with adjacent rings, which is important for biological activity . Substituents on the dihydropyridazinone ring, such as methyl groups, can cause minor perturbations in the molecular topology, affecting the potency of the compounds .

Chemical Reactions Analysis

The chemical reactivity of the pyridazin-3-ones is influenced by their electronic structure. Electrochemical reduction studies have shown that the first reduction typically occurs at the 4,5-double bond of the pyridazin-3-ones, leading to tetrahydro derivatives under certain conditions . Hydrazinolysis of related compounds can yield various derivatives, demonstrating the chemical versatility of the pyridazinone scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their thermal stability and electronic structure, are important for their practical application. Thermal analysis has shown that some derivatives are thermostable up to their melting points . Computational studies, including density functional theory (DFT), have been employed to predict the molecular geometry, vibrational frequencies, and electronic properties, which are in good agreement with experimental data . These studies are essential for understanding the structure-activity relationships and optimizing the biological properties of these compounds.

Aplicaciones Científicas De Investigación

-

Chemistry of Bicyclic 6-6 Systems

- Summary of the Application : This compound and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .

- Methods of Application : The synthetic methodologies of pyrido [4,3-d]pyrimidines involve using this compound as a starting material. The different synthetic routes have been grouped according to the way the pyrido [4,3-d]pyrimidine moiety has been created .

- Results or Outcomes : The review provides a study on the structure features, reactions, and synthetic methodologies of pyrido [4,3-d]pyrimidines .

-

- Summary of the Application : The compound is part of a series of antagonists based on 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold (THPP series), where the compound PK-THPP exhibits the highest inhibitory effect on TASK-3 .

- Methods of Application : The binding of the antagonist is influenced by the fenestrations state of TASK-3 channels and occurs when they are open .

- Results or Outcomes : The marked difference in the potency of THPP series compounds such as 20b, 21, 22, and 23 (PK-THPP) respect to compounds such as 17b, inhibiting TASK-3 channels in the micromolar range is due to the presence of a hydrogen bond acceptor group that can establish interactions with the threonines of the selectivity filter .

-

- Summary of the Application : A series of novel tetrahydropyrido[3,4-d]pyrimidines as HPK1 inhibitors for treating cancer, inflammatory, and autoimmune diseases .

- Methods of Application : The application discloses compounds, their preparation, use, and pharmaceutical composition, and treatment .

- Results or Outcomes : The application describes the structure and activity analysis of these inhibitors .

- Voltage Sensitive Fluorescent Dye Approach

- Summary of the Application : The compound is part of a series of derivatives based on 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold (THPP series), where the compound PK-THPP exhibits the highest inhibitory effect on TASK-3 using a voltage sensitive fluorescent dye approach (FLIPR assay) and an IonWorks Quattro electrophysiology assay .

- Methods of Application : The binding of the antagonist is influenced by the fenestrations state of TASK-3 channels and occurs when they are open .

- Results or Outcomes : The marked difference in the potency of THPP series compounds such as 20b, 21, 22, and 23 (PK-THPP) respect to compounds such as 17b, inhibiting TASK-3 channels in the micromolar range is due to the presence of a hydrogen bond acceptor group that can establish interactions with the threonines of the selectivity filter .

- Voltage Sensitive Fluorescent Dye Approach

- Summary of the Application : The compound is part of a series of derivatives based on 5,6,7,8-tetrahydropyrido [4,3-d] pyrimidine scaffold (THPP series), where the compound PK-THPP exhibits the highest inhibitory effect on TASK-3 using a voltage sensitive fluorescent dye approach (FLIPR assay) and an IonWorks Quattro electrophysiology assay .

- Methods of Application : The binding of the antagonist is influenced by the fenestrations state of TASK-3 channels and occurs when they are open .

- Results or Outcomes : The marked difference in the potency of THPP series compounds such as 20b, 21, 22 and 23 (PK-THPP) respect to compounds such as 17b, inhibiting TASK-3 channels in the micromolar range is due to the presence of a hydrogen bond acceptor group that can establish interactions with the threonines of the selectivity filter .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c11-7-3-5-4-8-2-1-6(5)9-10-7/h3,8H,1-2,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIDPTXDTHOYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=O)NN=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.